Cas no 930-35-8 (Vinylene Trithiocarbonate)

Vinylene Trithiocarbonate structure
Vinylene Trithiocarbonate structure
Product Name:Vinylene Trithiocarbonate
CAS No:930-35-8
MF:C3H2S3
MW:134.242976665497
MDL:MFCD00014536
CID:809944
PubChem ID:24862036
Update Time:2024-10-26

Vinylene Trithiocarbonate Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dithiole-2-thione
    • 1,3-Dithiolethione
    • DT 827A
    • Dithiolene
    • Isotrithione
    • 1,3-Dithiol-2-thione
    • Vinylene trithiocarbonate
    • 0K9M0CR06O
    • WYKJWNVWJOKVQP-UHFFFAOYSA-N
    • 1,3-dithiol-2-thion
    • 1,3-dithiolene-2-thione
    • Vinylene trithiocarbonate, 98%
    • 1,3-Dithiacyclopentane, 2-thione-
    • FCH1115460
    • 1,3-Dithia-2-thioxo-cyclopent-4-ene
    • Z2256
    • D2133
    • ST51037697
    • InChI=1/C3H2S3/c4-3-5-1-2-6
    • 1,2-Ethenedithiol, cyclic trithiocarbonate (8CI)
    • Carbonic acid, trithio-, cyclic vinylene ester (6CI, 7CI, 8CI)
    • 2H-1,3-Dithiole-2-thione
    • 930-35-8
    • EINECS 213-215-1
    • C3H2S3
    • AKOS015856655
    • MFCD00014536
    • CS-0199263
    • A10933
    • YSZC2183
    • SCHEMBL907732
    • DTXSID80239230
    • BS-18939
    • Vinylene trithiocarbonate, purum, >=99.0% (GC), yellow
    • CARBONIC ACID, TRITHIO-, CYCLIC VINYLENE ESTER
    • UNII-0K9M0CR06O
    • DTXCID00161721
    • 1,2-ETHENEDITHIOL, CYCLIC TRITHIOCARBONATE
    • NS00042219
    • Vinylene Trithiocarbonate
    • MDL: MFCD00014536
    • Inchi: 1S/C3H2S3/c4-3-5-1-2-6-3/h1-2H
    • InChI Key: WYKJWNVWJOKVQP-UHFFFAOYSA-N
    • SMILES: S=C1SC=CS1

Computed Properties

  • Exact Mass: 133.93200
  • Monoisotopic Mass: 133.931862
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 84.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 48-50 °C (lit.)
  • Boiling Point: 122-126 ºC (0.5 Torr)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.7000 (estimate)
  • Solubility: Almost insoluble (0.04 g/l) (25 º C),
  • PSA: 88.57000
  • LogP: 2.53910
  • Solubility: Not determined

Vinylene Trithiocarbonate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:8-10-13
  • RTECS:JP1292125

Vinylene Trithiocarbonate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Vinylene Trithiocarbonate Production Method

Production Method 1

Reaction Conditions
Reference
Synthesis of tetrathiofulvalene
Anzai, Hiroyuki, Denshi Gijutsu Sogo Kenkyusho Iho, 1975, 39(9), 667-72

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: Acetic acid ,  Dimethylformamide
Reference
Broadband near-IR absorbing Au-dithiolene complexes bearing redox-active oligothiophene ligands
Wright, Iain A.; Wilson, Claire; Coles, Simon J.; Skabara, Peter J., Dalton Transactions, 2019, 48(1), 107-116

Production Method 3

Reaction Conditions
Reference
Thiocarbonic acids and derivatives
Sato, S.; Furukawa, N., Science of Synthesis, 2005, 18, 821-968

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Proton, carbon-13, and selenium-77 NMR of sulfur and selenium containing cyclic 6π-cations
Poleschner, Helmut; Radeglia, Reiner, Phosphorus and Sulfur and the Related Elements, 1987, 29(2-4), 187-200

Production Method 5

Reaction Conditions
Reference
Excited-state structural dynamics and vibronic coupling of 1,3-dithiole-2-thione - resonance Raman spectroscopy and density functional theory calculation study
Wang, Huigang; Liu, Bo; Wan, Junmin; Xu, Jun; Zheng, Xuming, Journal of Raman Spectroscopy, 2009, 40(8), 992-997

Production Method 6

Reaction Conditions
Reference
Synthesis of the electron donor tetrathiafulvalene using acetylene as the starting material
Li, Hsue-Fen; Li, Su-Zheng; Yao, Eu-Shing; Ye, Chang, Ziran Zazhi, 1979, 2(3),

Production Method 7

Reaction Conditions
Reference
A voltammetric study of several oxygen, sulfur and selenium heterocyclic carbonium ions in acetonitrile
Braun, Robert D.; Green, Dennis C., Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 1977, 79(2), 381-90

Production Method 8

Reaction Conditions
Reference
Improved synthesis of tetrathiafulvalene
Melby, L. Russell; Hartzler, Harris D.; Sheppard, William A., Journal of Organic Chemistry, 1974, 39(16), 2456-8

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide
Reference
Convenient synthesis of 1,3-dithiole-2-thione and related compounds
Ueno, Yoshio; Nakayama, Akira; Okawara, Makoto, Synthesis, 1975, (4), 277-8

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Sulfur
1.3 -
Reference
A convenient preparation of 1,3-dithiole-2-thione and 1,3-diselenole-2-selone derivatives
Takimiya, K.; Morikami, A.; Otsubo, T., Synlett, 1997, (3), 319-321

Production Method 11

Reaction Conditions
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Toluene
Reference
Sulfur heterocycles. XXXIII. Preparative synthesis and subsequent reactions of isotrithione [1,3-dithiole-2-thione] and isodithione [1,3-dithiol-2-one]
Mayer, Roland; Gebhardt, Berno, Chemische Berichte, 1964, 97(5), 1298-1307

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: Acetic acid ,  Dimethylformamide
Reference
Key intermediates for the synthesis of organic semiconductors: a direct dithiocarbamate route to unsubstituted 1,3-dithiol-2-one derivatives
Guziec, Frank S. Jr.; Russo, Joseph M.; Torres, Felix F.; Long, G. Cornell; Tellez, Mario R., Journal of the Chemical Society, 1989, (5), 1068-70

Production Method 13

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Benzene
Reference
Some aspects of the chemistry of dioxa- and dithiagermoles
Lavayssiere, H.; Dousse, G.; Satge, J., Recueil des Travaux Chimiques des Pays-Bas, 1988, 107(6), 440-8

Production Method 14

Reaction Conditions
Reference
Thiocarbonyl ylide intermediates generated by deprotonation of 2-(phenacylthio)- and 2-(p-bromophenacylthio)-1,3-dithiolylium and 2-(p-bromophenacylthio)-1,3-dithiolanylium bromides
Nakayama, Juzo; Takemasa, Toshiro; Hoshino, Masamatsu, Bulletin of the Chemical Society of Japan, 1980, 53(8), 2281-4

Production Method 15

Reaction Conditions
Reference
Unsaturated thiolates in cycloaddition reactions. II. Reaction of α,β-ethylene thiolates of alkali metals with carbon disulfide
Bunina, N. A.; Petrov, M. L.; Petrov, A. A., Zhurnal Organicheskoi Khimii, 1979, 15(11), 2306-12

Production Method 16

Reaction Conditions
Reference
5,8-Dithiafulvalene-1,4-quinone [2-(1,3-dithiol-2-ylidene)-4-cyclopentene-1,3-dione]
Nakayama, Jyuzo; Ishihara, Miyoko; Hoshino, Masamatsu, Chemistry Letters, 1977, (1), 77-80

Production Method 17

Reaction Conditions
Reference
Easy synthesis of 1,3-dithiole-2-thione
Chen, C. H., Journal of the Chemical Society, 1976, (22), 920-1

Production Method 18

Reaction Conditions
Reference
Anomalous reaction of selenium and carbon disulfide with sodium acetylide. Synthesis of selenium analogs of 1,3-dithiole-2-thione
Engler, Edward M.; Patel, Vishnu V., Journal of Organic Chemistry, 1975, 40(3), 387-9

Production Method 19

Reaction Conditions
Reference
Reactions of ethylene di- and trithiocarbonates with acetylenes. Anomalous reaction with bromocyanoacetylene to give a thioacyl bromide
O'Connor, Brian R.; Jones, Frank Norton, Journal of Organic Chemistry, 1970, 35(6), 2002-5

Vinylene Trithiocarbonate Raw materials

Vinylene Trithiocarbonate Preparation Products

Vinylene Trithiocarbonate Suppliers

Amadis Chemical Company Limited
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(CAS:930-35-8)Vinylene Trithiocarbonate
Order Number:A1207476
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):425.0/243.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:930-35-8)Vinylene Trithiocarbonate
A1207476
Purity:99%/99%
Quantity:10g/5g
Price ($):425.0/243.0
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